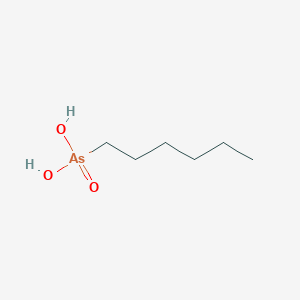

Hexylarsonic acid

Description

Hexylarsonic acid is an organoarsenic compound characterized by a hexyl (C₆H₁₃) group bonded to an arsenic acid (AsO₃H₂) moiety. It is structurally analogous to alkylphosphonic acids but substitutes phosphorus with arsenic. The compound exhibits acidic properties due to its ionizable As–OH groups, with dissociation constants (pKa) reported as 4.16 (first dissociation) and 9.19 (second dissociation) . While primarily studied in chemical synthesis and coordination chemistry, its applications remain niche due to arsenic-related toxicity concerns.

Properties

CAS No. |

35328-94-0 |

|---|---|

Molecular Formula |

C6H15AsO3 |

Molecular Weight |

210.10 g/mol |

IUPAC Name |

hexylarsonic acid |

InChI |

InChI=1S/C6H15AsO3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3,(H2,8,9,10) |

InChI Key |

WHNKQYAGGXTNEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylarsonic acid can be synthesized through the reaction of arsenous acid with hexyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}6\text{H}{13}\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}{15}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Scope of Available Data

The provided sources extensively cover:

-

Acid-catalyzed reactions (e.g., aldol condensation, esterification, decomposition) .

-

Kinetic studies of acid reactions (e.g., sodium thiosulfate/HCl, magnesium/HCl) .

General Context for Organoarsenic Compounds

While hexylarsonic acid is not discussed, insights from analogous compounds (e.g., phenylarsonic acids) suggest potential reactivity patterns:

Typical Reactions of Organoarsonic Acids

Research Gaps

-

Stability under thermal/photolytic conditions.

-

Reactivity with nucleophiles or electrophiles.

-

Catalytic applications (e.g., in cross-coupling reactions).

Recommendations for Further Inquiry

To obtain authoritative data on this compound:

-

Specialized Databases :

-

Consult Reaxys or SciFinder for peer-reviewed studies.

-

Review patents for industrial applications (e.g., herbicides, feed additives).

-

-

Toxicology Studies :

-

Explore EPA or WHO reports on organoarsenic compound degradation.

-

-

Synthetic Chemistry Literature :

-

Investigate arsenic-carbon bond formation methods (e.g., Meyer reaction).

-

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.

Industry: Utilized in the production of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of hexylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential use as a therapeutic agent, although its toxicity remains a significant concern.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexylphosphonic Acid

Hexylphosphonic acid (C₆H₁₃PO₃H₂) shares a nearly identical alkyl chain structure but replaces arsenic with phosphorus. Key differences include:

Hexylphosphonic acid’s lower pKa reflects phosphorus’s higher electronegativity, enabling stronger acidity. Both compounds form stable metal complexes, but this compound’s arsenic center imparts distinct redox behavior .

Phenylarsonic Acids

4-Hydroxyphenylarsonic acid (C₆H₅AsO₃H₂) is a functionally similar aromatic arsenical. Comparisons include:

The aromatic system in 4-hydroxyphenylarsonic acid enhances water solubility and bioactivity, making it historically relevant in agriculture. However, both compounds face regulatory scrutiny due to arsenic persistence in ecosystems .

Comparison with Functionally Similar Acids

Hexanoic Acid

Hexanoic acid (C₅H₁₁COOH), a carboxylic acid with a six-carbon chain, contrasts with this compound in reactivity and environmental impact:

| Property | This compound | Hexanoic Acid |

|---|---|---|

| Acid Strength (pKa) | 4.16 | 4.85 |

| Biodegradability | Low (arsenic toxicity) | High |

| Industrial Use | Limited | Food preservatives |

Hexanoic acid’s weaker acidity and biodegradability make it preferable in food and pharmaceutical industries, whereas this compound’s arsenic content limits its utility .

Hexylamine

Hexylamine (C₆H₁₃NH₂), a primary amine, differs in basicity and applications:

| Property | This compound | Hexylamine |

|---|---|---|

| pKa (conjugate acid) | – | 10.64 |

| Reactivity | Acidic | Basic |

| Use Cases | Metal chelation | Surfactants |

Hexylamine’s basicity enables surfactant synthesis, while this compound’s acidic and chelating properties are leveraged in specialized chemical processes .

Research Findings and Data Gaps

- Toxicity Studies : this compound’s ecotoxicological data remain sparse compared to phenylarsonic acids, which are linked to groundwater contamination .

- Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), but these are less explored than phosphonate analogs .

- Regulatory Trends : Both the EU and EPA restrict arsenic-containing compounds in consumer products, driving research into safer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.